Bisindolylmaleimide VII

Description

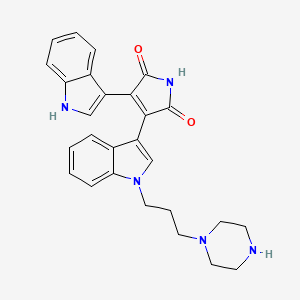

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)-4-[1-(3-piperazin-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O2/c33-26-24(20-16-29-22-8-3-1-6-18(20)22)25(27(34)30-26)21-17-32(23-9-4-2-7-19(21)23)13-5-12-31-14-10-28-11-15-31/h1-4,6-9,16-17,28-29H,5,10-15H2,(H,30,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLVUAHQOFDKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274364 | |

| Record name | bisindolylmaleimide vii | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137592-47-3 | |

| Record name | bisindolylmaleimide vii | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Bisindolylmaleimide VII: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide VII is a potent and selective inhibitor of several key signaling proteins, placing it at the forefront of interest for researchers in cellular signaling and drug discovery. As a member of the bisindolylmaleimide class of compounds, it shares a structural resemblance to the natural product staurosporine, but with enhanced selectivity for specific protein kinases. This technical guide provides an in-depth overview of the discovery, synthetic approaches, and biological activity of this compound, with a focus on its interactions with Protein Kinase C (PKC) and Calmodulin (CaM).

Discovery and Biological Activity

This compound emerged from structure-activity relationship studies of staurosporine analogs aimed at developing more selective protein kinase inhibitors. These efforts identified the bisindolylmaleimide core as a key pharmacophore. This compound, a piperazinopropyl analog, has been characterized as a potent inhibitor of Protein Kinase C (PKC) and has also been identified as a novel inhibitor of Calmodulin (CaM).

Quantitative Biological Data

The inhibitory activity of this compound against various protein kinases and its binding affinity for Calmodulin are summarized in the table below.

| Target Protein | Parameter | Value (nM) |

| Protein Kinase C (bovine brain) | IC₅₀ | 52[1] |

| cAMP-Dependent Protein Kinase | IC₅₀ | 4400[1] |

| Phosphorylase Kinase | IC₅₀ | 5700[1] |

| Calmodulin (human) | Kd | 186.2[2][3] |

Signaling Pathways

This compound exerts its biological effects by interfering with key cellular signaling pathways. Its primary targets, Protein Kinase C and Calmodulin, are crucial regulators of a multitude of cellular processes.

Protein Kinase C (PKC) Signaling Pathway

PKC is a family of serine/threonine kinases that play a central role in signal transduction, mediating responses to a variety of extracellular stimuli. This compound acts as an ATP-competitive inhibitor of PKC, thereby blocking downstream signaling events.

Calmodulin (CaM) Signaling Pathway

Calmodulin is a ubiquitous calcium-binding protein that acts as a versatile intracellular calcium sensor. Upon binding Ca²⁺, Calmodulin undergoes a conformational change that allows it to interact with and modulate the activity of a wide range of target proteins. This compound has been shown to bind to Calmodulin, suggesting a potential mechanism for interfering with Ca²⁺/CaM-mediated signaling.

Synthesis of this compound

The synthesis of bisindolylmaleimides can be broadly categorized into methods that involve the substitution of a pre-existing maleimide ring and those that form the maleimide ring in the final steps. A common and effective approach for creating unsymmetrical bisindolylmaleimides like this compound involves a sequential addition of indole moieties.

Representative Synthetic Workflow

The following diagram illustrates a plausible synthetic route to this compound, based on established methodologies for this class of compounds.

Experimental Protocols

Calmodulin Binding Assay (Fluorescence Spectroscopy)

This protocol describes the determination of the dissociation constant (Kd) of this compound for human Calmodulin (hCaM) using a fluorescent biosensor.

Materials:

-

Recombinant human Calmodulin (hCaM M124C)

-

Monobromobimane (mBBr) fluorescent probe

-

This compound

-

Buffer solution (e.g., 20 mM MOPS, 100 mM KCl, 1 mM CaCl₂, pH 7.0)

-

DMSO (for stock solution of this compound)

Procedure:

-

Labeling of hCaM with mBBr: The hCaM M124C mutant is labeled with the fluorescent probe mBBr according to established protocols to create the fluorescent biosensor hCaM M124C-mBBr.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a working solution of the hCaM M124C-mBBr biosensor in the buffer solution to a final concentration of approximately 250 nM.

-

-

Fluorescence Titration:

-

Place the hCaM M124C-mBBr solution in a quartz cuvette.

-

Measure the baseline fluorescence intensity (excitation at 380 nm, emission at 470 nm).

-

Add successive aliquots of the this compound stock solution to the cuvette, allowing the system to equilibrate after each addition.

-

Record the fluorescence intensity at 470 nm after each addition.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution.

-

Plot the change in fluorescence intensity as a function of the this compound concentration.

-

Fit the data to a one-site binding model to determine the dissociation constant (Kd).[2]

-

Protein Kinase C Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound against Protein Kinase C.

Materials:

-

Purified Protein Kinase C (e.g., from rat brain)

-

This compound

-

PKC substrate (e.g., histone H1 or a specific peptide substrate)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mg/mL phosphatidylserine, 100 µg/mL diacylglycerol)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the assay buffer, PKC substrate, and varying concentrations of this compound (or DMSO for control).

-

Pre-incubate the mixture for a few minutes at 30°C.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding [γ-³²P]ATP and purified PKC enzyme to the reaction mixture.

-

-

Incubation:

-

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

-

Washing:

-

Wash the phosphocellulose papers extensively with a suitable wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

-

Quantification:

-

Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a valuable chemical probe for studying cellular signaling pathways regulated by Protein Kinase C and Calmodulin. Its selectivity profile makes it a more precise tool than broader-spectrum inhibitors like staurosporine. The synthetic accessibility of the bisindolylmaleimide scaffold allows for further chemical modifications, opening avenues for the development of novel therapeutic agents targeting specific kinases or calcium-binding proteins involved in various disease states. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the potential of this compound.

References

A Technical Guide to Bisindolylmaleimides as Selective PKC Inhibitors

Introduction

The bisindolylmaleimide family of compounds represents a cornerstone in the study of cellular signaling, renowned for their potent and selective inhibition of Protein Kinase C (PKC). Originally developed as more selective alternatives to the broad-spectrum kinase inhibitor staurosporine, these molecules have become indispensable tools for dissecting the multifaceted roles of PKC in cellular processes ranging from proliferation and differentiation to apoptosis.[1] This guide provides a comprehensive technical overview of the core principles, methodologies, and applications of bisindolylmaleimides, with a focus on the well-characterized members of this class, such as Bisindolylmaleimide I (also known as GF 109203X) and Bisindolylmaleimide IX (Ro 31-8220), as specific information on "Bisindolylmaleimide VII" is not extensively available in scientific literature.

Mechanism of Action

Bisindolylmaleimides function as competitive inhibitors at the ATP-binding site of the PKC catalytic domain.[1][2][3] Their structural similarity to the ATP molecule allows them to occupy this pocket, thereby preventing the phosphorylation of PKC substrates and halting the downstream signaling cascade. This competitive inhibition is reversible and highly potent, with inhibition constants (Ki) in the low nanomolar range.[1][3]

The following diagram illustrates the canonical PKC signaling pathway and the point of intervention by bisindolylmaleimide inhibitors.

References

The Bisindolylmaleimide Family: A Technical Guide to Their Natural Origins, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The bisindolylmaleimide (BIM) family of natural products stands as a significant class of bioactive compounds, renowned for their potent protein kinase inhibitory activities. This technical guide provides an in-depth exploration of the origins of these molecules, detailing their natural sources, and presenting methodologies for their isolation and characterization. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, with a focus on actionable data and experimental protocols.

Origin and Natural Sources of Bisindolylmaleimides

The bisindolylmaleimide scaffold is a recurring motif in a range of natural products isolated from diverse organisms, from simple slime molds to complex marine life and soil-dwelling bacteria. These compounds are biosynthetically related to the indolocarbazoles and often serve as their synthetic precursors.[1][2][3]

Slime Molds (Myxomycetes)

The simplest bisindolylmaleimide, Arcyriarubin A , was first discovered in 1980 in the slime mold Arcyria denudata.[1][2] These pigments, known as arcyriarubins, are characteristic of this class of organisms. While slime molds represent the foundational source of this compound family, detailed quantitative yield data from these organisms is not extensively reported in recent literature.

Bacterial Sources (Actinomycetes)

Bacteria, particularly those of the order Actinomycetales, are prolific producers of complex secondary metabolites, including bisindolylmaleimide-related compounds.

-

Streptomyces species: The bacterium Streptomyces staurosporeus is the original source of staurosporine , a potent but non-selective protein kinase inhibitor that is structurally related to the bisindolylmaleimides.[4][5][6] Various Streptomyces species have been investigated for their production of staurosporine and its analogues.[4][6]

-

Saccharothrix aerocolonigenes: This actinomycete is the natural source of rebeccamycin , an indolocarbazole antitumor agent.[7][8] Bisindolylmaleimides are key intermediates in the biosynthesis of rebeccamycin.

Marine Organisms

Marine environments, including marine sediments and invertebrates like sponges, are increasingly recognized as a frontier for the discovery of novel bioactive compounds.[9][10] Symbiotic bacteria residing within these organisms are often the true producers of these metabolites. While the potential for discovering new bisindolylmaleimides from marine sources is high, specific examples with detailed quantitative yields are still emerging.

Quantitative Production of Bisindolylmaleimide-Related Compounds

The production of bisindolylmaleimide-related compounds, particularly from bacterial fermentations, has been a subject of intense research to improve yields for potential therapeutic applications. The following tables summarize the reported production yields of staurosporine and rebeccamycin from various bacterial strains and fermentation conditions.

Table 1: Production Yields of Staurosporine from Bacterial Fermentation

| Producing Organism | Fermentation Conditions | Yield | Reference |

| Streptomyces staurosporeus (Native Producer) | Not specified | 145 mg/L | [2] |

| Streptomyces sp. BV410 | JS medium, 14 days | 56 mg/L | [3] |

| Streptomyces hygroscopicus | Shake flask culture, 6 days | 130 µg/mL (130 mg/L) | [8] |

| Streptomyces albus J1074 (Heterologous Host) | Initial expression | 750 mg/L | [2] |

| Streptomyces albus J1074 (Heterologous Host) | Optimized fermentation with pH control and glucose feeding | 4568 mg/L | [2] |

Table 2: Production Yields of Rebeccamycin from Saccharothrix aerocolonigenes

| Fermentation Conditions | Yield | Reference |

| 37-liter fermentor, 204 hours | 663 mg/L | [1] |

| Shake flask (control) | 13.1 mg/L | [7] |

| Shake flask with talc microparticles | 120 mg/L | [7] |

| Shake flask with glass beads | 120 mg/L | [7] |

| Shake flask with glass macroparticles and soy lecithin | 388 mg/L | [7] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and characterization of bisindolylmaleimide-related compounds from bacterial fermentation broths.

Fermentation and Isolation of Staurosporine from Streptomyces hygroscopicus

This protocol is adapted from a patented fermentation process.[11]

1. Fermentation:

- Prepare a vegetative culture of Streptomyces hygroscopicus in a suitable medium.

- Inoculate a production medium with the vegetative culture. A typical production medium consists of glucose (30 g/L), Nutrisoy (15 g/L), and CaCO₃ (4 g/L) in deionized water.

- Incubate the production culture at 28°C for 6 days on a rotary shaker at 250 rpm.

2. Extraction:

- Filter the whole fermentation broth (e.g., 10 L) using a filter aid.

- Stir the collected mycelial mat in tetrahydrofuran (THF) (e.g., 2 L) for one hour.

- Filter the mixture and rinse the mycelial mat with acetone (e.g., 1 L).

- Combine the filtrates and concentrate under reduced pressure to obtain an aqueous layer.

- Increase the volume of the aqueous layer with brine (e.g., 1 L) and extract with chloroform (2 x 1 L).

3. Purification:

- Dissolve the crude extract in a minimal amount of CHCl₃-CH₃OH-THF (1:1:1 v/v) and adsorb it onto silica gel.

- Apply the adsorbed material to a vacuum liquid chromatography (VLC) funnel packed with silica gel.

- Elute with a step gradient of hexane-THF. Staurosporine typically elutes with a hexane-THF (1:4 v/v) mixture.

- Further purification can be achieved by recrystallization or additional chromatographic steps like Sephadex LH-20 chromatography.

Extraction and Purification of Rebeccamycin from Saccharothrix aerocolonigenes

This protocol is based on methodologies described in the literature.[12]

1. Fermentation:

- Cultivate Saccharothrix aerocolonigenes in a suitable production medium.

2. Extraction:

- Adjust the pH of the fermentation broth and extract the whole broth with a water-immiscible organic solvent such as ethyl acetate.

- Alternatively, the mycelium can be separated by filtration or centrifugation and then extracted with a solvent like methanol or acetone.

3. Purification:

- Concentrate the crude extract in vacuo.

- Subject the concentrated extract to column chromatography on silica gel.

- Elute with a suitable solvent system, such as a gradient of chloroform and methanol.

- Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing rebeccamycin.

- Combine the pure fractions and evaporate the solvent to yield crystalline rebeccamycin.

Signaling Pathways and Experimental Workflows

Bisindolylmaleimides are potent inhibitors of protein kinases, with a particular affinity for Protein Kinase C (PKC). Understanding the PKC signaling pathway is crucial for elucidating the mechanism of action of these compounds.

Protein Kinase C (PKC) Signaling Pathway

The following diagram illustrates a simplified, canonical PKC signaling pathway initiated by the activation of a G-protein coupled receptor (GPCR).

Caption: A simplified diagram of the Protein Kinase C (PKC) signaling cascade.

General Experimental Workflow for Isolation and Characterization

The following diagram outlines a typical workflow for the isolation and characterization of a bisindolylmaleimide from a natural source.

Caption: A general workflow for the isolation and analysis of bisindolylmaleimides.

This guide provides a foundational understanding of the bisindolylmaleimide family, their natural origins, and the methodologies employed for their study. The provided data and protocols serve as a valuable resource for researchers aiming to explore this important class of bioactive molecules.

References

- 1. openaccesspub.org [openaccesspub.org]

- 2. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Protein kinase C - Wikipedia [en.wikipedia.org]

- 6. US20060194294A1 - Process for the recovery of staurosporine from a fermentation broth - Google Patents [patents.google.com]

- 7. CA2036669A1 - Staurosporine fermentation process - Google Patents [patents.google.com]

- 8. Production, isolation and structure determination of novel fluoroindolocarbazoles from Saccharothrix aerocolonigenes ATCC 39243 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN102925511B - Staurosporine preparation method - Google Patents [patents.google.com]

- 11. EP0444503A2 - Staurosporine fermentation process - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Understanding the ATP-Competitive Inhibition of Protein Kinase C by Bisindolylmaleimide VII: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ATP-competitive inhibition of Protein Kinase C (PKC) by the bisindolylmaleimide class of compounds, with a focus on understanding the properties of Bisindolylmaleimide VII. While specific quantitative kinetic data for "this compound" is not extensively available in peer-reviewed literature, this guide leverages data from its closely related and well-characterized analogs, such as Bisindolylmaleimide I (GF 109203X), VIII, IX (Ro-31-8220), and XI, to provide a comprehensive overview of its expected mechanism of action, inhibitory profile, and the experimental methodologies used for its characterization.

Introduction to Protein Kinase C and Bisindolylmaleimide Inhibitors

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, gene expression, and apoptosis.[1][2] The PKC family is categorized into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[3][4] Dysregulation of PKC activity has been implicated in various diseases, including cancer and inflammatory disorders, making it a significant target for therapeutic intervention.

Bisindolylmaleimides are a class of potent and selective PKC inhibitors that are structurally similar to the natural product staurosporine.[5] Unlike staurosporine, which exhibits broad kinase inhibitory activity, synthetic bisindolylmaleimides have been developed to display greater selectivity for PKC isoforms.[5] These compounds act as competitive inhibitors at the ATP-binding site within the catalytic domain of PKC.[6]

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which bisindolylmaleimides inhibit PKC is through direct competition with adenosine triphosphate (ATP) for binding to the kinase's active site.[6] The catalytic domain of PKC, like other kinases, has a conserved binding pocket for ATP, the phosphate donor for substrate phosphorylation. Bisindolylmaleimides possess a chemical structure that allows them to occupy this ATP-binding site, thereby preventing the binding of ATP and subsequent phosphorylation of PKC substrates. This competitive inhibition is reversible. The potency of these inhibitors, often expressed as an IC50 value, can be influenced by the concentration of ATP in the assay, a hallmark of ATP-competitive inhibition.[7][8]

Quantitative Inhibition Data

The inhibitory potency of various bisindolylmaleimide compounds against different PKC isoforms has been determined through in vitro kinase assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for several analogs of this compound.

Table 1: IC50 Values of Bisindolylmaleimide Analogs against PKC Isoforms

| Compound | PKC Isoform | IC50 (nM) | Reference |

| Bisindolylmaleimide I (GF 109203X) | PKCα | 8 - 20 | [7][9] |

| PKCβI | 17 | [9] | |

| PKCβII | 16 | [9] | |

| PKCγ | 20 | [9] | |

| PKCε | 12 | [7] | |

| Bisindolylmaleimide VIII | PKC (rat brain) | 158 | [9] |

| PKCα | 53 | [9] | |

| PKCβI | 195 | [9] | |

| PKCβII | 163 | [9] | |

| PKCγ | 213 | [9] | |

| PKCε | 175 | [9] | |

| Bisindolylmaleimide IX (Ro-31-8220) | PKCα | 4 - 5 | [7][10] |

| PKCβI | 24 | [10] | |

| PKCβII | 14 | [10] | |

| PKCγ | 27 | [10] | |

| PKCε | 8 - 24 | [7][10] | |

| Bisindolylmaleimide XI | PKCα | 9 | |

| PKCβI | 28 | ||

| PKCε | 108 |

Table 2: Influence of ATP Concentration on the IC50 of Bisindolylmaleimide Analogs

| Compound | Kinase | IC50 at 50 µM ATP (nM) | IC50 at 5 mM ATP (nM) | Reference |

| GF109203X | PKCα | 8 | 310 | [7][8] |

| PKCε | 12 | 170 | [7][8] | |

| Ro-31-8220 | PKCα | 4 | 150 | [7][8] |

| PKCε | 8 | 140 | [7][8] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the ATP-competitive inhibition of PKC by a bisindolylmaleimide compound.

In Vitro PKC Kinase Activity Assay (Radiometric)

This protocol is adapted from a standard radiometric assay using [γ-32P]ATP to measure the phosphorylation of a substrate peptide.[11][12]

Materials:

-

Purified recombinant PKC isozyme

-

Bisindolylmaleimide inhibitor stock solution (in DMSO)

-

PKC substrate peptide (e.g., a synthetic peptide resembling the PKC-γ pseudosubstrate site)[10]

-

Assay Dilution Buffer (ADB)

-

Lipid activator (phosphatidylserine and diacylglycerol)[13]

-

[γ-32P]ATP

-

Mg2+/ATP cocktail

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid wash solution

-

Acetone

-

Scintillation cocktail and counter

Procedure:

-

Prepare the reaction mixture in microcentrifuge tubes on ice. To each tube, add:

-

10 µL of substrate cocktail.

-

10 µL of the bisindolylmaleimide inhibitor at various concentrations (or DMSO for control).

-

10 µL of Assay Dilution Buffer (ADB).

-

10 µL of lipid activator (sonicated on ice before use).[11]

-

10 µL of purified PKC enzyme (25-100 ng).

-

-

Initiate the kinase reaction by adding 10 µL of the diluted [γ-32P]ATP mixture.

-

Incubate the reaction tubes at 30°C for 10 minutes.[11]

-

Terminate the reaction by spotting a 25 µL aliquot from each tube onto the center of a numbered P81 phosphocellulose paper square.[11]

-

Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.[11]

-

Perform a final wash with acetone for 2 minutes to dry the paper.[11]

-

Transfer the P81 paper squares to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration relative to the control (DMSO) and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Determining ATP-Competitive Mechanism

To confirm that the inhibition is ATP-competitive, the kinase assay is performed with varying concentrations of both the inhibitor and ATP.

Procedure:

-

Follow the In Vitro PKC Kinase Activity Assay protocol as described above.

-

Create a matrix of experimental conditions with several fixed concentrations of the bisindolylmaleimide inhibitor.

-

For each inhibitor concentration, vary the concentration of ATP in the Mg2+/ATP cocktail (e.g., from a low concentration near the Km for ATP to a high, saturating concentration).

-

Measure the initial reaction velocities for each condition.

-

Generate Lineweaver-Burk plots (1/velocity vs. 1/[ATP]) for each inhibitor concentration.

-

For an ATP-competitive inhibitor, the Lineweaver-Burk plots will show a series of lines that intersect on the y-axis, indicating that the Vmax is unchanged while the apparent Km for ATP increases with increasing inhibitor concentration.[14]

Visualizations

Canonical PKC Signaling Pathway

The following diagram illustrates a simplified, canonical signaling pathway leading to the activation of conventional and novel PKC isoforms.

Caption: Canonical G-protein coupled receptor (GPCR) pathway activating Protein Kinase C (PKC).

Experimental Workflow for ATP-Competitive Inhibition Assay

The following diagram outlines the logical workflow for determining the IC50 and mechanism of action for a PKC inhibitor.

Caption: Workflow for characterizing a PKC inhibitor's potency and mechanism of action.

References

- 1. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Protein kinase C - Wikipedia [en.wikipedia.org]

- 5. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Khan Academy [khanacademy.org]

Methodological & Application

Application Notes: In Vitro Kinase Assay for Bisindolylmaleimide VII

Introduction

This document provides detailed protocols for in vitro kinase assays to characterize the inhibitory activity of Bisindolylmaleimide VII, or other members of this class, against PKC and GSK-3.

Mechanism of Action

Bisindolylmaleimides exert their inhibitory effect by competing with ATP for the binding site on the kinase domain.[4] This competitive inhibition prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking the downstream signaling cascade. The selectivity of different bisindolylmaleimide analogs for various kinases is determined by subtle differences in their chemical structures, which affect their affinity for the ATP-binding pocket of each kinase.[5]

Applications

-

Drug Discovery and Development: To screen for and characterize the potency and selectivity of novel kinase inhibitors.

-

Basic Research: To investigate the physiological and pathological roles of specific kinases in cellular signaling pathways.

-

High-Throughput Screening (HTS): The described assay formats can be adapted for HTS to identify new kinase inhibitors from large compound libraries.

Quantitative Data: IC50 Values of Bisindolylmaleimide Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common bisindolylmaleimide compounds against various protein kinases. This data is essential for comparing the potency and selectivity of new compounds like this compound.

| Compound | Target Kinase | IC50 (nM) |

| Bisindolylmaleimide I | PKCα | 20 |

| (GF109203X) | PKCβI | 17 |

| PKCβII | 16 | |

| PKCγ | 20 | |

| GSK-3β | 170 (in immunoprecipitates) | |

| Bisindolylmaleimide IV | PKC | 100 - 550 |

| PKA | 2000 - 11800 | |

| Bisindolylmaleimide VIII | Rat Brain PKC | 158 |

| PKCα | 53 | |

| PKCβI | 195 | |

| PKCβII | 163 | |

| PKCγ | 213 | |

| PKCε | 175 | |

| Bisindolylmaleimide IX | PKCα | 5 |

| (Ro 31-8220) | PKCβI | 24 |

| PKCβII | 14 | |

| PKCγ | 27 | |

| PKCε | 24 | |

| GSK-3β | 38 (in Sf21 cells) | |

| Bisindolylmaleimide XI | PKCα | 9 |

| PKCβI | 28 | |

| PKCε | 108 |

Data compiled from multiple sources.[4][6][7][8]

Experimental Protocols

Two primary protocols are provided below: one for a Protein Kinase C (PKC) assay and one for a Glycogen Synthase Kinase-3 (GSK-3) assay. These protocols can be adapted to test the inhibitory activity of this compound.

Protocol 1: In Vitro Protein Kinase C (PKC) Assay

This protocol is based on a radioactive assay that measures the incorporation of ³²P from [γ-³²P]ATP into a specific substrate peptide.[9]

Materials:

-

Purified, active PKC enzyme

-

PKC substrate peptide (e.g., QKRPSQRSKYL)[9]

-

This compound (or other inhibitors) dissolved in DMSO

-

Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA

-

Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the Kinase Assay Buffer.

-

Prepare the lipid activator by sonicating a mixture of PS and DAG in buffer.

-

Prepare the reaction mix containing Kinase Assay Buffer, PKC substrate peptide, and the lipid activator.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, add 10 µL of the reaction mix.

-

Add 10 µL of the diluted this compound or DMSO (for control).

-

Add 10 µL of purified PKC enzyme.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding 10 µL of [γ-³²P]ATP.

-

Incubate for 10-20 minutes at 30°C.[9]

-

-

Stopping the Reaction and Detection:

-

Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.[9]

-

Allow the paper to air dry for a few minutes.

-

Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[9]

-

Perform a final wash with acetone and let the papers dry completely.

-

Place each paper in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound compared to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Protocol 2: In Vitro Glycogen Synthase Kinase-3 (GSK-3) Assay

This protocol describes a non-radioactive, luminescence-based assay using a commercial kit format (e.g., ADP-Glo™ Kinase Assay).[10][11]

Materials:

-

Purified, active GSK-3β enzyme[11]

-

GSK-3 substrate peptide

-

This compound (or other inhibitors) dissolved in DMSO

-

Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in Kinase Assay Buffer.

-

Prepare the GSK-3β enzyme and substrate dilutions in Kinase Assay Buffer.

-

-

Kinase Reaction:

-

To the wells of a white plate, add 5 µL of the diluted this compound or DMSO (for control).

-

Add 10 µL of the GSK-3β enzyme solution.

-

Add 10 µL of the GSK-3 substrate solution.

-

Initiate the reaction by adding 5 µL of ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The amount of ADP generated is proportional to the kinase activity and the luminescent signal.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Visualizations

Caption: PKC and GSK-3 Signaling Pathways and Inhibition by this compound.

References

- 1. advms.pl [advms.pl]

- 2. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]

- 4. Bisindolylmaleimide I [sigmaaldrich.com]

- 5. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. promega.com [promega.com]

- 11. promega.es [promega.es]

Application Notes and Protocols for Bisindolylmaleimide VII in Cell-Based Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide VII is a member of the bisindolylmaleimide class of compounds, which are potent and selective inhibitors of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways, including those that regulate cell proliferation, differentiation, and apoptosis. Dysregulation of PKC activity is often implicated in the development and progression of cancer, making it an attractive target for therapeutic intervention. This compound and its analogs exert their biological effects by competitively binding to the ATP-binding site of PKC, thereby inhibiting its kinase activity.[1][2] This inhibition can lead to cell cycle arrest and a reduction in cell proliferation, making this compound a valuable tool for cancer research and drug development.[1]

Mechanism of Action

This compound primarily targets the various isoforms of Protein Kinase C. The binding of this compound to the ATP-binding pocket of PKC prevents the phosphorylation of its downstream substrates, thereby interrupting the signaling cascade that promotes cell growth and proliferation. While initially recognized for their PKC inhibition, some bisindolylmaleimide derivatives have been shown to interact with other kinases and cellular targets, highlighting the importance of careful experimental validation.[1]

Caption: Simplified Signaling Pathway of PKC Inhibition by this compound.

Data Presentation: Antiproliferative Activity

| Compound Name | Cell Line | Cancer Type | IC50 (µM) | Reference Assay |

| Bisindolylmaleimide IX | A549 | Lung Carcinoma | 0.78 | Cell Growth |

| (Ro 31-8220) | MCF-7 | Breast Carcinoma | 0.897 | Cell Growth |

| HCT116 | Colon Carcinoma | 0.84 | MTT Assay |

Note: The data presented is for Bisindolylmaleimide derivatives and should be used as a reference. The specific activity of this compound may vary and should be determined experimentally.

Experimental Protocols

The following are detailed protocols for commonly used cell-based proliferation assays to evaluate the efficacy of this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

This compound

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Protocol 2: BrdU (Bromodeoxyuridine) Incorporation Assay

This assay measures DNA synthesis as a direct marker of cell proliferation.

Materials:

-

This compound

-

Complete cell culture medium

-

96-well plates

-

BrdU labeling solution (10 µM)

-

Fixation/Denaturation solution

-

Anti-BrdU antibody (conjugated to HRP or a fluorophore)

-

Substrate for detection (e.g., TMB for HRP, or fluorescent detection)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Stop solution (if using a colorimetric substrate)

-

Microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells with this compound.

-

-

BrdU Labeling:

-

2-4 hours before the end of the treatment period, add 10 µL of BrdU labeling solution to each well.

-

Incubate the plate for the remainder of the treatment time to allow for BrdU incorporation into newly synthesized DNA.

-

-

Cell Fixation and DNA Denaturation:

-

Carefully remove the medium from the wells.

-

Add 100 µL of fixation/denaturation solution to each well and incubate for 30 minutes at room temperature.

-

-

Immunodetection:

-

Wash the wells three times with wash buffer.

-

Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.

-

Wash the wells three times with wash buffer.

-

-

Signal Detection:

-

For colorimetric detection: Add 100 µL of TMB substrate and incubate until a color change is observed. Add 100 µL of stop solution and measure the absorbance at 450 nm.

-

For fluorescent detection: Add the appropriate substrate and measure the fluorescence using a microplate reader or visualize using a fluorescence microscope.

-

Caption: General Experimental Workflow for Cell Proliferation Assays.

Conclusion

This compound is a valuable research tool for investigating the role of PKC in cell proliferation. The protocols provided herein offer robust methods for assessing its antiproliferative effects in various cell lines. Accurate determination of IC50 values and a thorough understanding of its mechanism of action will aid in the evaluation of its potential as a therapeutic agent.

References

Bisindolylmaleimide VII: Application Notes and Protocols for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide VII is a potent and selective inhibitor of Protein Kinase C (PKC), belonging to a class of compounds structurally related to staurosporine.[1] Like other members of the bisindolylmaleimide family, it functions as an ATP-competitive inhibitor by targeting the catalytic subunit of PKC.[1] This family of inhibitors has been instrumental in dissecting the roles of PKC in a multitude of cellular signaling pathways. In the context of neuroscience, PKC is a critical regulator of neuronal function, involved in processes such as neurotransmitter release, synaptic plasticity, and neuronal survival.

Recent evidence also suggests that this compound has targets beyond PKC, most notably the calcium-binding protein Calmodulin (CaM), to which it binds with high affinity. This dual activity makes this compound a valuable tool for investigating complex signaling networks in the nervous system. Furthermore, related bisindolylmaleimide compounds have been shown to inhibit other kinases relevant to neuroscience, such as Glycogen Synthase Kinase 3β (GSK3β), and to exert neuroprotective effects against oxidative stress-induced necrosis, potentially through PKC-independent mechanisms.[2] One study also indicated that a bisindolylmaleimide compound can prevent apoptosis in cerebellar granule neurons.[1] These application notes provide an overview of the use of this compound in neuroscience research, including its pharmacological data and detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data for this compound and related, structurally similar bisindolylmaleimide compounds. This information is crucial for designing experiments and interpreting results.

Table 1: Inhibitory Activity of this compound

| Target | Species/Tissue | IC50 | Ki | Notes |

| Protein Kinase C | Bovine Brain | 52 nM | - | Broad PKC activity. |

| cAMP-Dependent Protein Kinase (PKA) | - | 4400 nM | - | Demonstrates selectivity for PKC over PKA. |

| Phosphorylase Kinase | - | 5700 nM | - | Demonstrates selectivity for PKC. |

| Calmodulin (CaM) | - | - | 193-248 nM (Kd) | High-affinity binding to a non-kinase target. |

Table 2: Inhibitory Activity of Related Bisindolylmaleimides (BIM I & IX)

Note: The following data for Bisindolylmaleimide I (GF 109203X) and IX (Ro 31-8220) are provided as a reference due to their structural similarity to this compound and the limited availability of isoform-specific data for BIM VII.

| Compound | Target | IC50 | Notes |

| Bisindolylmaleimide I | PKCα | 20 nM | Cell-free assay. |

| PKCβI | 17 nM | Cell-free assay. | |

| PKCβII | 16 nM | Cell-free assay. | |

| PKCγ | 20 nM | Cell-free assay. | |

| GSK3β | 170 nM | In GSK3β immunoprecipitates. | |

| Bisindolylmaleimide IX | PKCα | 5 nM | Cell-free assay. |

| PKCβI | 24 nM | Cell-free assay. | |

| PKCβII | 14 nM | Cell-free assay. | |

| PKCγ | 27 nM | Cell-free assay. | |

| PKCε | 24 nM | Cell-free assay. | |

| GSK3β | 2.8 nM | In GSK3β immunoprecipitates. |

Signaling Pathways and Experimental Workflows

PKC Signaling Pathway Inhibition by this compound

This compound, as a potent PKC inhibitor, can be used to investigate the downstream consequences of blocking this critical signaling node. PKC is activated by diacylglycerol (DAG) and calcium (for conventional isoforms) and phosphorylates a wide range of substrate proteins involved in neuronal function.

Calmodulin Signaling Pathway and its Potential Inhibition

This compound's ability to bind to Calmodulin (CaM) suggests a secondary mechanism of action. CaM is a ubiquitous calcium sensor that, upon binding Ca2+, activates numerous downstream effectors, including CaM kinases (CaMKs), which are crucial for synaptic plasticity and other neuronal processes.

Experimental Workflow: Investigating Neuroprotection

This workflow outlines a general procedure to assess the neuroprotective effects of this compound against an excitotoxic or oxidative insult in primary neuronal cultures.

Experimental Protocols

Protocol 1: Treatment of Primary Neuronal Cultures

This protocol provides a general guideline for treating primary cortical or hippocampal neurons with this compound.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture incubator (37°C, 5% CO2)

Procedure:

-

Preparation of this compound Working Solution:

-

Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

-

On the day of the experiment, dilute the stock solution in pre-warmed Neurobasal medium to the desired final concentrations (e.g., 10 nM - 10 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

-

-

Cell Treatment:

-

Aspirate the old medium from the primary neuronal cultures.

-

Gently wash the cells once with sterile PBS.

-

Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 1 hour for acute inhibition, or longer for chronic studies, but be mindful of potential toxicity with prolonged exposure as noted for related compounds).

-

-

Downstream Analysis:

-

After incubation, the cells can be processed for various downstream applications, such as Western blotting, immunocytochemistry, or cell viability assays.

-

Protocol 2: Western Blot Analysis of PKC Substrate Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on PKC activity by measuring the phosphorylation of a known PKC substrate (e.g., MARCKS).

Materials:

-

Treated primary neuronal cultures (from Protocol 1)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-MARCKS, anti-total-MARCKS, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis:

-

After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well and scrape the cells.

-

Collect the lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL reagent.

-

Visualize the protein bands using a chemiluminescence imager.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., β-actin).

-

Protocol 3: In Vitro Kinase Assay

This protocol provides a framework for directly measuring the inhibitory activity of this compound on purified PKC in a cell-free system.

Materials:

-

Recombinant active PKC enzyme

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

This compound

-

Kinase assay buffer

-

[γ-32P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, PKC substrate, and the desired concentration of this compound (and a vehicle control).

-

Add the recombinant PKC enzyme to the mixture.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

-

Stopping the Reaction:

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Immediately immerse the paper in a wash solution of phosphoric acid to stop the reaction and remove unincorporated [γ-32P]ATP.

-

-

Washing and Counting:

-

Wash the P81 paper several times with phosphoric acid.

-

Perform a final wash with acetone and let the paper dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.

-

Conclusion

This compound is a valuable pharmacological tool for neuroscience research, primarily acting as a potent inhibitor of PKC. Its additional high-affinity interaction with Calmodulin opens up further avenues for investigating the intricate signaling networks within neurons. The provided data and protocols offer a foundation for researchers to effectively utilize this compound in their studies of neuronal function, signaling, and disease. As with any pharmacological inhibitor, careful consideration of its selectivity and potential off-target effects, as suggested by the data on related compounds, is essential for robust experimental design and accurate interpretation of results.

References

Troubleshooting & Optimization

Bisindolylmaleimide VII: A Technical Guide to Stability and Storage

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Bisindolylmaleimide VII. Adherence to these guidelines is crucial for ensuring the compound's efficacy and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

A1: Solid this compound should be stored at -20°C and protected from light.[1][2] When stored under these conditions, the compound is expected to be stable for an extended period. One supplier suggests a stability of at least 4 years.[3]

Q2: What is the recommended solvent for preparing stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][5] It is recommended to protect the solutions from light.[1]

Q4: How long are stock solutions stable?

A4: The stability of stock solutions can vary depending on the storage temperature. Some sources suggest that DMSO stock solutions are stable for up to 4 months at -20°C.[4] For longer-term storage, -80°C is recommended, with stability for up to one year.[5][6]

Q5: I'm having trouble dissolving this compound in DMSO. What could be the issue?

A5: Difficulty in dissolving the compound may be due to the quality of the DMSO. It is recommended to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce the solubility of this compound.[5][7]

Q6: Can I dilute my DMSO stock solution in aqueous buffers?

A6: Yes, DMSO stock solutions can be further diluted with aqueous buffers just prior to use.[4] However, it is important to note that the stability of this compound in aqueous solutions is significantly lower than in DMSO. Therefore, aqueous dilutions should be prepared fresh for each experiment and used immediately.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Action |

| Loss of compound activity in experiments | 1. Improper storage of solid compound or stock solution. | 1. Ensure solid is stored at -20°C and protected from light. Aliquot and store DMSO stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

| 2. Degradation of the compound in aqueous solution. | 2. Prepare fresh dilutions in aqueous buffers immediately before each experiment. Do not store the compound in aqueous solutions. | |

| 3. Exposure to light. | 3. Minimize exposure of the solid compound and its solutions to light. Use amber vials or wrap containers in foil. | |

| Precipitation of the compound in cell culture media | 1. Poor solubility in the aqueous environment of the media. | 1. Ensure the final concentration of DMSO in the cell culture media is low and does not exceed a level that is toxic to the cells (typically <0.5%). The final concentration of this compound should also be within its solubility limit in the media. |

| 2. Interaction with components of the media. | 2. Perform a small-scale test to check for precipitation before treating a large batch of cells. | |

| Inconsistent experimental results | 1. Use of degraded compound. | 1. Use a fresh aliquot of the stock solution or prepare a new stock solution from the solid compound. |

| 2. Inaccurate concentration of the stock solution. | 2. Ensure the compound was fully dissolved in DMSO when preparing the stock solution. Use a calibrated pipette for accurate dilutions. |

Data on Stability and Storage

| Form | Solvent | Storage Temperature | Reported Stability | Source |

| Solid | - | -20°C | ≥ 4 years | [3] |

| Stock Solution | DMSO | -20°C | Up to 4 months | [4] |

| Stock Solution | Solvent | -20°C | 1 month | [5] |

| Stock Solution | Solvent | -80°C | 1 year | [5][6] |

Experimental Protocols

Protocol for Preparing Stock Solutions

-

Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.

-

Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.

-

Store the aliquots at -20°C or -80°C.

General Protocol for Assessing Solution Stability

This is a general guideline for researchers to assess the stability of their this compound solutions under their specific experimental conditions.

-

Prepare a fresh stock solution of this compound in anhydrous DMSO.

-

Dilute the stock solution to the working concentration in the desired aqueous buffer or cell culture medium.

-

Analyze the initial concentration (T=0) using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Incubate the solution under the desired experimental conditions (e.g., 37°C, room temperature, protected from light, exposed to light).

-

Analyze aliquots of the solution at various time points (e.g., 1, 2, 4, 8, 24 hours) using the same analytical method.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration to determine the degradation rate.

Visualizations

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound 96% (TLC), solid | 137592-47-3 [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Bisindolylmaleimide I - CAS 133052-90-1 - Calbiochem | 203290 [merckmillipore.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

Potential off-target effects of Bisindolylmaleimide VII

Welcome to the technical support center for Bisindolylmaleimide VII. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent inhibitor of Protein Kinase C (PKC).[1] It belongs to the bisindolylmaleimide family of compounds, which are structurally similar to staurosporine but exhibit greater selectivity for PKC over some other kinases.[1][2] These compounds act as ATP-competitive inhibitors at the catalytic subunit of PKC and are widely used as chemical probes to investigate PKC-mediated signaling pathways.[1][3]

Q2: What are the potential off-target effects of this compound and its analogs?

-

Other Kinases: Ste20-related kinase and Cyclin-dependent kinase 2 (CDK2).[4]

-

Non-Kinase Proteins: Adenosine kinase and Quinone reductase type 2.[4]

-

Other Potential Targets: Recent studies on bisindolylmaleimide derivatives have also suggested interactions with the SH2 domain of STAT3 and DNA topoisomerase.[5][6]

It is crucial for researchers to consider that minor chemical variations between different bisindolylmaleimide compounds can lead to different off-target binding profiles.[4]

Q3: How can I experimentally determine if this compound is causing off-target effects in my system?

To ascertain if unexpected experimental outcomes are a result of off-target effects, several methodologies can be employed:

-

In Vitro Kinome Profiling: This involves screening this compound against a large panel of purified kinases to determine its inhibitory concentration (e.g., IC50) for each. This provides a broad view of its selectivity.[7][8]

-

Affinity Purification coupled with Mass Spectrometry (AP-MS): An analog of this compound can be immobilized on a solid support (like beads) to "pull down" interacting proteins from cell lysates. These interacting proteins are then identified by mass spectrometry.[4]

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. Changes in the thermal stability of proteins in the presence of this compound can indicate direct binding.

-

Phenotypic Rescue/Confirmation: If an off-target is identified, using techniques like siRNA or CRISPR/Cas9 to deplete the off-target protein should prevent the unexpected phenotype when the cells are treated with this compound.

Q4: My experimental results are inconsistent with known PKC inhibition. How can I troubleshoot this?

If you observe a phenotype that cannot be explained by the inhibition of PKC, it is prudent to investigate potential off-target effects. The following troubleshooting guide and workflow can help.

Troubleshooting Guide

Unexpected Experimental Phenotype Observed

If you observe an unexpected cellular response following treatment with this compound, follow this workflow to investigate potential off-target effects.

Caption: Troubleshooting workflow for unexpected phenotypes.

Quantitative Data

The following table summarizes the inhibitory activity of this compound and its close analog, GF 109203X, against its primary target PKC and known off-targets. This data is compiled from various sources and should be used as a reference.

Table 1: In Vitro Inhibitory Activity of Bisindolylmaleimide Analogs

| Compound | Target | IC50 / Ki | Notes |

| This compound | Protein Kinase C (bovine brain) | 52 nM | - |

| This compound | cAMP-Dependent Protein Kinase | 4400 nM | ~85-fold less potent than against PKC |

| This compound | Phosphorylase Kinase | 5700 nM | ~110-fold less potent than against PKC |

| GF 109203X (BIM I) | PKCα | 20 nM | Potent inhibitor of conventional PKCs |

| GF 109203X (BIM I) | PKCβI | 17 nM | Potent inhibitor of conventional PKCs |

| GF 109203X (BIM I) | PKCβII | 16 nM | Potent inhibitor of conventional PKCs |

| GF 109203X (BIM I) | PKCγ | 20 nM | Potent inhibitor of conventional PKCs |

| GF 109203X (BIM I) | Ki | 14 nM | ATP-competitive |

Data compiled from product datasheets and publications.[1][3][9]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases.

Caption: Experimental workflow for in vitro kinome profiling.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

-

Kinase Reaction Setup: In a multi-well plate, add the reaction buffer, the specific kinase, and the substrate (peptide or protein).

-

Compound Addition: Add the diluted this compound or DMSO (as a vehicle control) to the wells.

-

Initiation of Reaction: Add ATP to start the kinase reaction. The concentration of ATP should ideally be at or near the Km for each kinase to ensure accurate competitive inhibition assessment.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time.

-

Detection: Stop the reaction and measure the remaining kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[10]

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Affinity Purification of Cellular Targets

This protocol outlines the steps to identify cellular binding partners of this compound.

Methodology:

-

Ligand Immobilization: Synthesize a derivative of this compound containing a linker arm that can be covalently coupled to a solid support, such as NHS-activated Sepharose beads, without significantly disrupting its binding capabilities.

-

Cell Lysate Preparation: Culture and harvest cells of interest. Lyse the cells under non-denaturing conditions to maintain protein integrity and protein-protein interactions.

-

Affinity Chromatography:

-

Incubate the cell lysate with the this compound-coupled beads. As a negative control, incubate a separate aliquot of the lysate with beads that have not been coupled to the compound.

-

To increase specificity, a competition experiment can be performed where another aliquot of the lysate is pre-incubated with a high concentration of free this compound before adding the beads.

-

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the specifically bound proteins from the beads. This can be done by changing the pH, increasing the salt concentration, or by competing with a high concentration of free this compound.

-

Protein Identification: Concentrate the eluted proteins and resolve them by SDS-PAGE. Excise the protein bands for in-gel digestion with trypsin, followed by identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins identified from the this compound beads with those from the control beads. Proteins that are significantly enriched in the compound sample are considered potential binding partners.

Signaling Pathway Context

The following diagram illustrates the intended target of this compound within the PKC signaling pathway and how an off-target interaction could lead to unintended consequences.

Caption: PKC pathway and potential off-target interference.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. researchgate.net [researchgate.net]

- 9. Bisindolylmaleimide I | PKC | PDGFR | TargetMol [targetmol.com]

- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

Technical Support Center: Bisindolylmaleimide VII and Non-Cancerous Cell Lines

This technical support center provides guidance and troubleshooting for researchers investigating the cytotoxicity of Bisindolylmaleimide VII in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical compound that acts as a potent inhibitor of Protein Kinase C (PKC). It is often used in research to study the roles of PKC in various cellular processes. While it is noted for its activity in cancer cell lines, its effects on non-cancerous cells are less characterized.

Q2: What are the expected cytotoxic effects of this compound on non-cancerous cell lines?

A2: There is limited publicly available data on the specific cytotoxicity of this compound in a wide range of non-cancerous cell lines. As a PKC inhibitor, its effects can vary significantly depending on the cell type and the specific PKC isoforms they express. It is crucial to perform dose-response experiments to determine the cytotoxic potential in your specific cell line of interest.

Q3: What would be a good starting concentration range for cytotoxicity testing with this compound in non-cancerous cell lines?

A3: Without prior data, a broad concentration range is recommended for initial screening. A common starting point for novel compounds is a logarithmic dilution series, for example, from 1 nM to 100 µM. This will help in identifying the dynamic range of the compound's effect and for determining the IC50 value.

Q4: Which non-cancerous cell lines are suitable for initial cytotoxicity screening of this compound?

A4: The choice of cell line should be guided by your research question. However, some commonly used non-cancerous cell lines for general cytotoxicity assessment include:

-

Fibroblasts: e.g., NIH-3T3 (mouse embryonic fibroblast), WI-38 (human fetal lung fibroblast)

-

Epithelial cells: e.g., HaCaT (human keratinocyte), MDCK (canine kidney epithelial)

-

Endothelial cells: e.g., HUVEC (human umbilical vein endothelial cells)

Q5: What positive and negative controls should I use in my cytotoxicity assays?

A5:

-

Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the this compound. This accounts for any potential toxicity of the solvent.

-

Positive Control: A well-characterized cytotoxic agent to ensure the assay is working correctly. Examples include staurosporine or doxorubicin.

Troubleshooting Guide

Problem 1: High variability in results between replicate wells.

-

Possible Cause: Uneven cell seeding, edge effects in the microplate, or improper mixing of the compound.

-

Solution:

-

Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.

-

Avoid using the outer wells of the microplate as they are more prone to evaporation (edge effect). If you must use them, fill the surrounding empty wells with sterile PBS or water.

-

Ensure complete mixing of this compound in the culture medium before adding it to the cells.

-

Problem 2: My vehicle control (e.g., DMSO) is showing significant cytotoxicity.

-

Possible Cause: The concentration of the vehicle is too high for your cell line.

-

Solution:

-

Most cell lines can tolerate DMSO up to 0.5%, but some are more sensitive.

-

Perform a dose-response experiment with your vehicle alone to determine the maximum non-toxic concentration for your specific cell line.

-

Aim to keep the final vehicle concentration consistent across all wells and as low as possible (ideally ≤ 0.1%).

-

Problem 3: I am not observing any cytotoxicity even at high concentrations of this compound.

-

Possible Cause: The chosen cell line may be resistant to the effects of PKC inhibition, the incubation time may be too short, or the compound may have degraded.

-

Solution:

-

Increase the incubation time (e.g., from 24 hours to 48 or 72 hours).

-

Verify the activity of your this compound stock. You can test it on a sensitive cancer cell line known to be affected by it.

-

Consider that your non-cancerous cell line may not be dependent on the PKC isoforms inhibited by this compound for survival. You may need to try a different cell line or investigate other cellular endpoints besides cell death.

-

Experimental Protocols

General Protocol for Assessing Cytotoxicity using an MTT Assay

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound.

-

Include vehicle-only and untreated controls.

-

-

Incubation:

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the log of the compound concentration to determine the IC50 value.

-

Quantitative Data Summary

As there is limited specific data for this compound cytotoxicity in a broad range of non-cancerous cell lines in the public domain, the following table is provided as a template for researchers to record their own findings.

| Cell Line | Cell Type | Incubation Time (hours) | IC50 Value (µM) | Assay Method |

| e.g., NIH-3T3 | Mouse Fibroblast | 48 | Enter your value | MTT |

| e.g., HaCaT | Human Keratinocyte | 48 | Enter your value | XTT |

| e.g., HUVEC | Human Endothelial | 72 | Enter your value | Resazurin |

Visualizations

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

Caption: The inhibitory action of this compound on the PKC signaling pathway.

Troubleshooting insolubility of Bisindolylmaleimide VII in aqueous buffers

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Bisindolylmaleimide VII in aqueous buffers for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is readily soluble in DMSO. Some sources also report solubility in methanol and dimethylformamide (DMF).[2]

Q2: What is the typical concentration for a stock solution?

A2: While specific concentrations depend on the experimental needs, stock solutions are often prepared at concentrations ranging from 1 mg/mL to 25 mg/mL in DMSO.[2][3] For example, a 10 mg/mL stock in DMSO is common. Always use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[4]

Q3: How should I store the this compound stock solution?